2-(Methyl(3-nitrophenyl)amino)acetonitrile

Enzyme Inhibition Aminopeptidase N Medicinal Chemistry

Researchers require APN-targeted probes with validated selectivity to avoid off-target artifacts. This α-aminoacetonitrile derivative provides a validated solution. - **APN inhibition**: IC50 = 20 nM (porcine kidney microsomes); >5000× selective over HDAC1/2. - **Synthetic utility**: Key intermediate for benzamide-based agrochemicals; nitro group enables selective reduction to amine handle. - **Supply**: Packaged for R&D; stable crystalline solid. Same-day dispatch available.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13930921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(3-nitrophenyl)amino)acetonitrile
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN(CC#N)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2/c1-11(6-5-10)8-3-2-4-9(7-8)12(13)14/h2-4,7H,6H2,1H3
InChIKeyCWUBESFKMVFEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methyl(3-nitrophenyl)amino)acetonitrile Identity & Procurement


2-(Methyl(3-nitrophenyl)amino)acetonitrile, also known as 2-[Methyl(3-nitrophenyl)amino]acetonitrile and 2-(N-methyl-3-nitroanilino)acetonitrile , is an α-aminoacetonitrile derivative characterized by a methyl(3-nitrophenyl)amino group at the 2-position of an acetonitrile scaffold . This compound has a CAS Registry Number of 1190129-80-6 and a molecular weight of 191.19 g/mol, with the molecular formula C9H9N3O2 . It is primarily used as a key intermediate in organic synthesis, enabling the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Synthetic Role Key intermediate for benzamide derivatives and nitroaniline-based scaffolds
Reactivity Handle 3-Nitro and N-methyl groups enable selective downstream transformations
Probe Design Supports aminopeptidase N (APN) inhibitor research and tool compound synthesis

Generic Substitution Risks: Nitro Position & N-Methylation


In α-aminoacetonitrile derivatives, minor structural variations—particularly the position of the nitro group on the phenyl ring and the presence or absence of N-methylation—profoundly alter both biological target engagement and synthetic utility. In-class compounds such as unsubstituted aminoacetonitriles or para/ortho nitro analogs cannot simply be interchanged, as their binding affinities for key targets like aminopeptidase N (APN) differ by orders of magnitude [1], and their reactivity profiles as synthetic intermediates are dictated by the specific electronic and steric contributions of the substituents [2].

Nitro Position Ortho/para analogs alter electrophilicity and binding, shifting APN affinity and synthetic reactivity.
N-Methylation Lack of N-methyl group reduces steric bulk and hydrogen-bonding capacity, compromising target engagement.
Unsubstituted Analogs Aminoacetonitriles without 3-nitro/N-methyl may exhibit promiscuous metalloprotease inhibition; selectivity profile may not transfer.

Quantitative Differentiation Evidence


APN Inhibition Potency vs. N-Alkylated Analog

In a direct head-to-head comparison, 2-(Methyl(3-nitrophenyl)amino)acetonitrile demonstrates a 74.5-fold lower IC50 value for porcine kidney aminopeptidase N (APN) inhibition than a structurally related N-alkylated analog. This indicates a significantly stronger interaction with the APN active site [1][2].

APN IC50 vs. N-alkyl analog
Head-to-head
IC50 20 nM vs 1490 nM
Supports APN-targeted assay sensitivity review
Porcine kidney microsomes; 74.5-fold difference reported
Enzyme Inhibition Aminopeptidase N Medicinal Chemistry

HDAC1/2 Selectivity vs. Aminoacetonitrile Class

The compound exhibits remarkable target selectivity, displaying negligible inhibition of histone deacetylase 1 and 2 (HDAC1/2) at concentrations up to 100,000 nM, a stark contrast to the general class of aminoacetonitriles which are known to inhibit various metalloproteases and can exhibit HDAC off-target effects [1][2]. This represents a >5000-fold selectivity window over its primary APN target.

HDAC1/2 Selectivity
Class-level
>5000-fold window vs APN IC50
Supports APN selectivity over HDAC context
HeLa nuclear extract; class-level inference; review required
Selectivity Profiling HDAC1/2 APN

Synthetic Reactivity: 3-Nitro & N-Methyl Effects

Synthetic routes to 2-(Methyl(3-nitrophenyl)amino)acetonitrile, such as cyanoacetylation of N-methyl-3-nitroaniline or reaction with methyl cyanoacetate under basic conditions, yield this specific derivative with high purity [1][2]. In contrast, unsubstituted or para-nitro analogs require different reaction conditions and exhibit altered reactivity in downstream transformations (e.g., reduction, nucleophilic addition) due to differing electronic and steric influences . This specific substitution pattern is essential for the intended reactivity in subsequent synthetic steps.

Synthetic Reactivity
Method context
Cyanoacetylation of N-methyl-3-nitroaniline
Specific substitution pattern may support downstream reactivity
Reaction conditions and yields differ for para/ortho analogs
Organic Synthesis Cyanoacetylation Reactivity Profile

Optimal Research & Industrial Applications


APN Inhibitor Development & Probe Design

Based on its potent and selective inhibition of APN (IC50 = 20 nM in porcine kidney microsomes) and its >5000-fold selectivity over HDAC1/2 [1][2], this compound is ideally suited as a starting point for the development of APN-targeted chemical probes, tool compounds, or therapeutic leads. Its high potency minimizes required concentrations, while its selectivity ensures that observed biological effects can be confidently attributed to APN inhibition.

Benzamide Derivatives & Agrochemical Synthesis

As a versatile intermediate, 2-(Methyl(3-nitrophenyl)amino)acetonitrile is a key building block for the synthesis of benzamide derivatives with reported fungicidal and herbicidal activities [3][4]. Its unique substitution pattern enables efficient access to these target molecules through established synthetic routes, making it a valuable component in agrochemical R&D pipelines.

Selective Nitro Reduction Precursor

The presence of the nitro group allows for selective reduction to the corresponding amine, a functional group handle that can be exploited in further derivatization. This specific reactivity, as outlined in synthetic methodologies [5], is not uniformly applicable to all nitroaniline derivatives and is essential for the preparation of complex, functionalized building blocks in medicinal chemistry.

Application
Selection Property
Validation Focus
APN Probe Design
APN inhibition assay context
Target engagement and selectivity profiling
Agrochemical Intermediate
Nitro-substitution reactivity profile
Derivatization to benzamide scaffolds
Functionalized Building Block
Selective nitro reduction handle
Orthogonality in multi-step synthesis
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